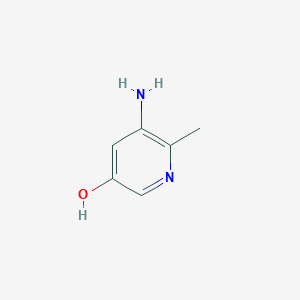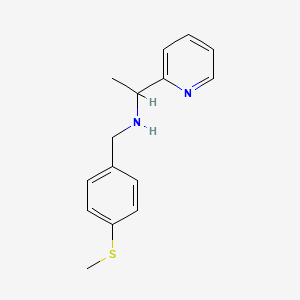![molecular formula C39H34NOP B14914091 (S)-4-(tert-butyl)-2-((S)-2'-(diphenylphosphanyl)-[1,1'-binaphthalen]-2-yl)-4,5-dihydrooxazole](/img/structure/B14914091.png)
(S)-4-(tert-butyl)-2-((S)-2'-(diphenylphosphanyl)-[1,1'-binaphthalen]-2-yl)-4,5-dihydrooxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S)-4-(tert-Butyl)-2-(®-2’-(diphenylphosphanyl)-[1,1’-binaphthalen]-2-yl)-4,5-dihydrooxazole is a chiral ligand used in asymmetric synthesis. This compound is notable for its ability to induce high enantioselectivity in various catalytic reactions, making it valuable in the field of organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-(tert-Butyl)-2-(®-2’-(diphenylphosphanyl)-[1,1’-binaphthalen]-2-yl)-4,5-dihydrooxazole typically involves the following steps:
Formation of the Oxazoline Ring: This step involves the cyclization of an amino alcohol with a carboxylic acid derivative under acidic conditions to form the oxazoline ring.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation using tert-butyl halides in the presence of a strong base.
Attachment of the Diphenylphosphanyl Group: The diphenylphosphanyl group is introduced through a phosphine coupling reaction, often using a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphanyl group, forming phosphine oxides.
Reduction: Reduction reactions can target the oxazoline ring, converting it to an amino alcohol.
Substitution: The tert-butyl and diphenylphosphanyl groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenated reagents and strong bases like sodium hydride are often employed.
Major Products
Phosphine Oxides: Formed from oxidation reactions.
Amino Alcohols: Resulting from reduction of the oxazoline ring.
Functionalized Derivatives: Produced through substitution reactions.
科学的研究の応用
Chemistry
In chemistry, (4S)-4-(tert-Butyl)-2-(®-2’-(diphenylphosphanyl)-[1,1’-binaphthalen]-2-yl)-4,5-dihydrooxazole is used as a chiral ligand in asymmetric catalysis. It is particularly effective in hydrogenation, hydroformylation, and cross-coupling reactions, where it helps achieve high enantioselectivity.
Biology
The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products. Its ability to induce chirality is crucial in the development of drugs with specific stereochemistry.
Medicine
In medicine, the compound’s derivatives are explored for their potential therapeutic properties. They are investigated for their roles in drug development, particularly in creating enantiomerically pure compounds.
Industry
Industrially, the compound is used in the production of fine chemicals and agrochemicals. Its role in asymmetric synthesis makes it valuable for producing high-purity products.
作用機序
The compound exerts its effects through its chiral ligand properties. It coordinates with metal catalysts, forming a chiral environment that influences the stereochemistry of the reaction products. The molecular targets include transition metal complexes, and the pathways involve coordination chemistry and catalytic cycles.
類似化合物との比較
Similar Compounds
®-BINAP: Another chiral ligand used in asymmetric synthesis.
(S)-BINAP: The enantiomer of ®-BINAP, also used in similar applications.
®-Ph-BPE: A chiral diphosphine ligand with similar applications in catalysis.
Uniqueness
(4S)-4-(tert-Butyl)-2-(®-2’-(diphenylphosphanyl)-[1,1’-binaphthalen]-2-yl)-4,5-dihydrooxazole is unique due to its specific combination of functional groups, which provide a distinct steric and electronic environment. This uniqueness allows for higher enantioselectivity and broader applicability in various catalytic reactions compared to other chiral ligands.
特性
分子式 |
C39H34NOP |
|---|---|
分子量 |
563.7 g/mol |
IUPAC名 |
[1-[2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]naphthalen-1-yl]naphthalen-2-yl]-diphenylphosphane |
InChI |
InChI=1S/C39H34NOP/c1-39(2,3)35-26-41-38(40-35)33-24-22-27-14-10-12-20-31(27)36(33)37-32-21-13-11-15-28(32)23-25-34(37)42(29-16-6-4-7-17-29)30-18-8-5-9-19-30/h4-25,35H,26H2,1-3H3/t35-/m1/s1 |
InChIキー |
VKFBIHDRGMDGJS-PGUFJCEWSA-N |
異性体SMILES |
CC(C)(C)[C@H]1COC(=N1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC=CC=C6)C7=CC=CC=C7 |
正規SMILES |
CC(C)(C)C1COC(=N1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC=CC=C6)C7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-ethoxyphenyl)(2-oxido-1,3,2-benzodioxaphosphol-2-yl)methyl]-4-methylaniline](/img/structure/B14914010.png)
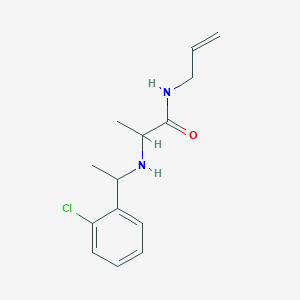
![3-[2-(5-bromo-2-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B14914034.png)


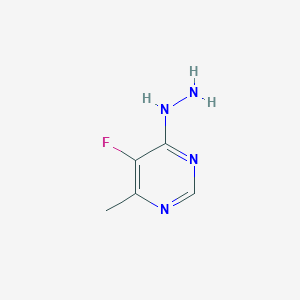
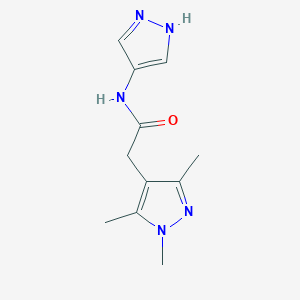
![Methyl 4-[(cyclopropylformamido)methyl]benzoate](/img/structure/B14914064.png)
![(S)-(2-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanol](/img/structure/B14914076.png)

![N-{[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetyl}tryptophan](/img/structure/B14914083.png)
![4-Azoniaspiro[3.5]nonan-2-ol](/img/structure/B14914098.png)
